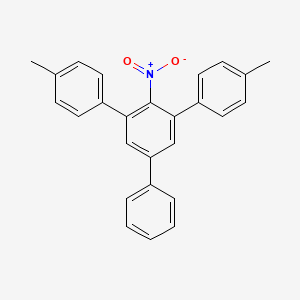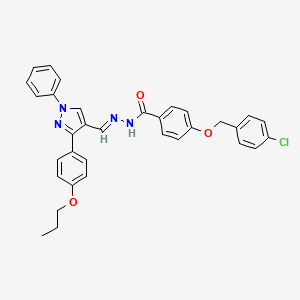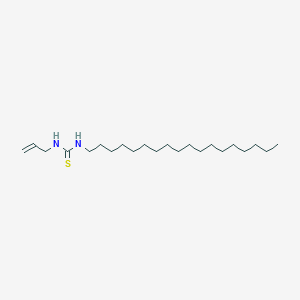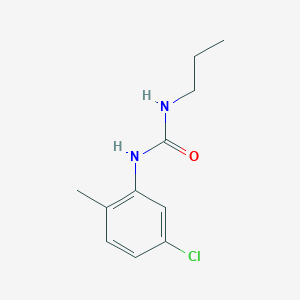
3,5-Bis(P-tolyl)-4-nitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(P-tolyl)-4-nitrobiphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two p-tolyl groups and a nitro group attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(P-tolyl)-4-nitrobiphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(P-tolyl)-4-nitrobiphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include amino derivatives, quinones, and various substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
3,5-Bis(P-tolyl)-4-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(P-tolyl)-4-nitrobiphenyl involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the biphenyl core can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: Known for their use in catalysis and organic synthesis.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3,5-Bis(P-tolyl)-4-nitrobiphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
102949-26-8 |
|---|---|
Fórmula molecular |
C26H21NO2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1,3-bis(4-methylphenyl)-2-nitro-5-phenylbenzene |
InChI |
InChI=1S/C26H21NO2/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26(24)27(28)29)22-14-10-19(2)11-15-22/h3-17H,1-2H3 |
Clave InChI |
NKPSJHUHKXJFIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC(=C2[N+](=O)[O-])C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)






![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)


![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

